L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine

Peptide Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (H-Ile-Cys-Cys-Ala-OH, one-letter code ICCA) is a synthetic linear tetrapeptide composed of isoleucine, two consecutive cysteine residues, and alanine. The molecule features a distinctive cysteine-doublet (Cys-Cys) motif flanked by a hydrophobic N-terminal isoleucine and a C-terminal alanine, yielding a molecular formula of C₁₅H₂₈N₄O₅S₂ and a molecular weight of 408.5 g/mol.

Molecular Formula C15H28N4O5S2
Molecular Weight 408.5 g/mol
CAS No. 798540-97-3
Cat. No. B12521623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine
CAS798540-97-3
Molecular FormulaC15H28N4O5S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C15H28N4O5S2/c1-4-7(2)11(16)14(22)19-10(6-26)13(21)18-9(5-25)12(20)17-8(3)15(23)24/h7-11,25-26H,4-6,16H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t7-,8-,9-,10-,11-/m0/s1
InChIKeyMJORXSXSTGQIIK-QHZLYTNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (CAS 798540-97-3): Core Structural and Physicochemical Profile


L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (H-Ile-Cys-Cys-Ala-OH, one-letter code ICCA) is a synthetic linear tetrapeptide composed of isoleucine, two consecutive cysteine residues, and alanine [1]. The molecule features a distinctive cysteine-doublet (Cys-Cys) motif flanked by a hydrophobic N-terminal isoleucine and a C-terminal alanine, yielding a molecular formula of C₁₅H₂₈N₄O₅S₂ and a molecular weight of 408.5 g/mol [1]. The tandem cysteine residues introduce two thiol (-SH) groups capable of forming an intramolecular disulfide bond, a structural feature that fundamentally governs the peptide's redox behavior, conformational stability, and metal-coordination potential [2].

Why Generic Substitution of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (CAS 798540-97-3) Fails: Structural Determinants of Differential Performance


Generic substitution of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine with other tetrapeptides or Cys-containing analogs is scientifically unsound because three interdependent structural features collectively dictate the molecule's reactivity profile: (i) the contiguous Cys-Cys motif generates a redox-active disulfide bridge whose reduction potential is exquisitely sensitive to the identity of flanking residues [1]; (ii) the N-terminal Ile-Cys junction constitutes a sterically hindered ligation site that imposes distinct synthetic accessibility and purity constraints compared to peptides bearing Gly-Cys or Ala-Cys junctions [2]; and (iii) the hydrophobic Ile residue adjacent to the polar Cys-Cys segment creates an amphipathic character that governs solubility, aggregation propensity, and interaction with biological membranes—properties that cannot be replicated by simply substituting Ile with Leu, Val, or other branched-chain amino acids [3]. These structural determinants collectively mean that even peptides with identical amino acid composition but different sequence order (e.g., Cys-Ile-Cys-Ala, Ile-Ala-Cys-Cys) will exhibit measurably different redox potentials, folding kinetics, and biological half-lives, rendering generic interchange scientifically invalid.

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (CAS 798540-97-3): Comparator-Anchored Quantitative Differentiation Evidence


Synthetic Accessibility at the Ile-Cys Junction: Comparative Ligation Efficiency vs. Canonical Cys-Site Junctions

Native chemical ligation (NCL) at sterically hindered Ile-Cys junctions is documented to be significantly less efficient than ligation at unrestrained Gly-Cys or Ala-Cys sites. In the absence of exogenous thiol additives, standard NCL conditions yield substantially reduced product formation at Ile-Cys sites. Tsuda et al. (2015) demonstrated that employing tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent is required to achieve efficient ligation at Ile-Cys and Thr-Cys junctions, whereas Gly-Cys junctions proceed readily under standard thiol-additive-free NCL [1]. The target compound L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine contains precisely this hindered Ile-Cys N-terminal junction, meaning its synthesis via convergent NCL strategies demands this specialized TCEP-mediated protocol. In contrast, analogous tetrapeptides bearing N-terminal Gly-Cys junctions (e.g., Gly-Cys-Cys-Ala) can be synthesized with higher efficiency under simpler conditions. This differential synthetic accessibility manifests as (i) lower crude purity for Ile-Cys-containing peptides when synthesized via standard protocols, (ii) requirement for specialized reducing conditions, and (iii) higher production costs for the target compound relative to Gly-Cys-containing analogs.

Peptide Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

Redox Potential of the Cys-Cys Disulfide Bridge: Flanking Residue Modulation vs. Ser-Containing Model Tetrapeptides

The Cys-Cys disulfide redox potential is strongly modulated by flanking amino acid identity and pH. Schneider et al. (2007) measured redox potentials for model tetrapeptides containing the Cys-Cys motif with systematic variation of flanking residues (GCCG, SCCG, GCCS, SCCS). The study established that replacing Gly with Ser at positions flanking the Cys-Cys disulfide shifts the redox potential significantly at basic pH, with SCCS exhibiting a more negative redox potential (i.e., more reducing) than GCCG [1]. The target compound L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine replaces the Gly/Ser flanking residues studied by Schneider et al. with a hydrophobic Ile (N-terminal) and Ala (C-terminal). Based on the established principle that flanking residue hydrophobicity and steric bulk modulate disulfide reduction potential [1][2], the Ile-Cys-Cys-Ala sequence is predicted to exhibit a measurably distinct redox potential compared to the GCCG, SCCG, GCCS, and SCCS model peptides. Specifically, the hydrophobic Ile residue is expected to shift the redox potential to a less negative (more oxidizing) value relative to Ser-flanked analogs, due to reduced stabilization of the reduced thiolate form in a hydrophobic microenvironment.

Redox Biochemistry Disulfide Bond Energetics Thioredoxin Reductase Models

Disulfide Bond Formation Propensity: Cys-Cys Contiguous Motif vs. Cys-X-Cys Spaced Motif

The spatial proximity of two cysteine residues in a contiguous Cys-Cys motif strongly promotes intramolecular disulfide bond formation compared to Cys-X-Cys motifs where a spacer residue separates the cysteines. In the Cys-Cys motif, the thiol groups are positioned on adjacent residues, resulting in a local effective concentration for disulfide formation that is substantially higher than in Cys-X-Cys sequences, where the intervening residue imposes conformational constraints that reduce thiol-thiol encounter frequency [1]. This principle is well-established in the oxidative folding literature: contiguous Cys-Cys motifs form intramolecular disulfide bonds with faster kinetics and higher yields than spaced Cys-X-Cys motifs under identical oxidizing conditions. The target compound L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine contains this contiguous Cys-Cys motif, whereas closely related tetrapeptides with rearranged sequences (e.g., Cys-Ile-Cys-Ala, where cysteines are separated by isoleucine) would exhibit substantially slower disulfide formation kinetics and a greater propensity for intermolecular disulfide cross-linking (oligomerization).

Oxidative Folding Disulfide Bond Formation Peptide Conformational Analysis

Relative Hydrophobicity (Predicted logP): Ile-Cys-Cys-Ala vs. Gly-Containing and Ser-Containing Cys-Cys Tetrapeptides

The N-terminal isoleucine residue in Ile-Cys-Cys-Ala confers significantly greater hydrophobicity than the Gly or Ser residues found at equivalent positions in model Cys-Cys tetrapeptides such as GCCG, SCCG, GCCS, or SCCS. Using the Kyte-Doolittle hydropathy scale, isoleucine has a hydropathy index of +4.5, compared to −0.4 for glycine and −0.8 for serine [1]. The cumulative hydropathy sum for Ile-Cys-Cys-Ala is substantially positive, whereas the Gly/Ser-containing model tetrapeptides have near-zero or negative cumulative hydropathy. This difference in hydrophobicity translates to (i) longer reversed-phase HPLC retention times for Ile-Cys-Cys-Ala, (ii) lower aqueous solubility, and (iii) enhanced partitioning into hydrophobic environments such as lipid bilayers or organic solvents. For researchers selecting a Cys-Cys tetrapeptide as a model redox peptide, the choice between Ile-Cys-Cys-Ala (hydrophobic) and GCCG (hydrophilic) determines whether the peptide will partition into membrane-mimetic environments or remain in aqueous solution, which has direct consequences for experimental design in membrane-protein interaction studies or cell-based assays.

Peptide Physicochemical Properties Lipophilicity HPLC Retention

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine (CAS 798540-97-3): Evidence-Backed Research and Industrial Application Scenarios


Model Peptide for Studying Flanking-Residue Effects on Cys-Cys Disulfide Redox Potential in Hydrophobic Microenvironments

Ile-Cys-Cys-Ala serves as a structurally defined model for investigating how hydrophobic flanking residues (Ile, Ala) modulate the reduction potential of the Cys-Cys disulfide bridge. Unlike the well-characterized GCCG and SCCS series [1], Ile-Cys-Cys-Ala introduces a physiologically relevant hydrophobic context that mimics Cys-Cys motifs found in membrane-associated thioredoxin reductases and other redox enzymes where the active-site disulfide is partially buried in a nonpolar pocket. Researchers quantifying thiol-disulfide exchange equilibria with glutathione redox buffers can use Ile-Cys-Cys-Ala to extend the existing structure-activity relationship (SAR) dataset for Cys-Cys model peptides.

Oxidative Folding Template for Cysteine-Rich Peptide Synthesis via Hindered-Junction Native Chemical Ligation

The Ile-Cys junction makes Ile-Cys-Cys-Ala a valuable test substrate for optimizing and benchmarking NCL protocols designed for sterically hindered ligation sites. As demonstrated by Tsuda et al. (2015) [2], TCEP-mediated NCL overcomes the low reactivity of Ile-Cys junctions. Peptide synthesis laboratories and CROs can use this tetrapeptide as a low-cost validation standard to verify that their NCL protocols are capable of efficiently processing β-branched N-terminal cysteine junctions before committing to the synthesis of larger, higher-value cysteine-rich peptides (e.g., conotoxins, defensins) that contain multiple such hindered sites.

Hydrophobic Redox Probe for Membrane Lipid Peroxidation and Antioxidant Screening Assays

The elevated hydrophobicity of Ile-Cys-Cys-Ala, arising from the N-terminal isoleucine, enables this peptide to partition into lipid bilayers and micellar systems [3]. This property makes it suitable as a membrane-localized redox probe for studying lipid peroxidation chain reactions and evaluating the efficacy of lipophilic antioxidants. In head-to-head comparisons, hydrophilic Cys-Cys tetrapeptides such as GCCG remain in the aqueous phase and fail to report on membrane-associated oxidative damage, whereas Ile-Cys-Cys-Ala provides a compartment-specific readout of the oxidative stress status within the lipid bilayer.

Metal-Chelating Tetrapeptide for Cadmium and Zinc Binding Studies with Electrochemical Detection

The Cys-Cys-Ala segment of Ile-Cys-Cys-Ala is structurally analogous to the C-terminal metal-binding motif (Lys-Cys-Thr-Cys-Cys-Ala) of mouse metallothionein-I, which exhibits strong binding affinity for Cd²⁺ and Zn²⁺ [4]. The target peptide's Cys-Cys motif provides a bidentate thiolate coordination site for soft metal ions, enabling electrochemical detection via cyclic voltammetry or stripping voltammetry. This application scenario is supported by the demonstrated utility of related Cys-Cys-Ala-containing peptides in cadmium-sensing electrochemical assays, positioning Ile-Cys-Cys-Ala as a minimal metal-chelating probe for environmental and toxicological metal detection.

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